![molecular formula C14H22Cl2N2O2S B1172121 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide](/img/structure/B1172121.png)
4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide
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Overview
Description
4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 2-methylbenzene, followed by chlorination to introduce the dichloro groups. The final step involves the reaction with 3-(diethylamino)propylamine under controlled conditions to form the desired sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and chlorination processes, followed by the introduction of the diethylamino propyl group. These processes are typically carried out in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzene-1-sulfonamide
- 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22Cl2N2O2S |
---|---|
Molecular Weight |
353.302 |
IUPAC Name |
4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H22Cl2N2O2S/c1-4-18(5-2)8-6-7-17-21(19,20)14-10-13(16)12(15)9-11(14)3/h9-10,17H,4-8H2,1-3H3 |
InChI Key |
XLEYALZXJFXSTI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
Origin of Product |
United States |
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